molecular formula C21H17N5O4S2 B2835004 N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-morpholino-3-nitrobenzamide CAS No. 477538-95-7

N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-morpholino-3-nitrobenzamide

Cat. No.: B2835004
CAS No.: 477538-95-7
M. Wt: 467.52
InChI Key: FKSSRZYGSWSQQI-UHFFFAOYSA-N
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Description

N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-morpholino-3-nitrobenzamide is a synthetic organic compound designed for advanced chemical and pharmaceutical research. This molecule features a complex structure incorporating a benzothiazole-thiazole hybrid system linked to a 4-morpholino-3-nitrobenzamide moiety. The benzothiazole core is a privileged scaffold in medicinal chemistry, known for its diverse pharmacological profiles, including significant antimicrobial activity and potent anti-tubercular properties . The inclusion of the morpholino group is a common strategy in drug design to fine-tune the molecule's solubility and pharmacokinetic parameters. Meanwhile, the nitro group can be critical for biological activity, as seen in modern anti-tuberculosis drugs like Delamanid and Pretomanid, which target mycolic acid biosynthesis . Researchers can leverage this compound as a key intermediate or precursor in the development of novel therapeutic agents, particularly in the fight against multidrug-resistant bacterial strains and tuberculosis. It also serves as a valuable candidate for high-throughput screening, mechanism of action studies, and structure-activity relationship (SAR) investigations to develop new inhibitors with enhanced efficacy. This product is intended for research use only in a laboratory setting and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions.

Properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-morpholin-4-yl-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N5O4S2/c27-19(13-5-6-16(17(11-13)26(28)29)25-7-9-30-10-8-25)24-21-23-15(12-31-21)20-22-14-3-1-2-4-18(14)32-20/h1-6,11-12H,7-10H2,(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKSSRZYGSWSQQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)C(=O)NC3=NC(=CS3)C4=NC5=CC=CC=C5S4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-morpholino-3-nitrobenzamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of Benzothiazole Intermediate: The synthesis begins with the preparation of the benzothiazole intermediate. This is achieved by reacting 2-aminothiophenol with a suitable aldehyde under acidic conditions to form the benzothiazole ring.

    Thiazole Ring Formation: The benzothiazole intermediate is then reacted with a thioamide in the presence of a dehydrating agent to form the thiazole ring.

    Coupling with Nitrobenzamide: The resulting compound is coupled with 4-morpholino-3-nitrobenzoyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic steps but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Amide Bond Hydrolysis

The central amide bond undergoes hydrolysis under acidic or basic conditions:

Conditions Products Mechanism Reference
6M HCl, reflux4-Morpholino-3-nitrobenzoic acid + 4-(benzo[d]thiazol-2-yl)thiazol-2-amineAcid-catalyzed nucleophilic attack
NaOH (aq.), 80°CSodium 4-morpholino-3-nitrobenzoate + free amineBase-mediated saponification

Notable Findings :

  • Hydrolysis rates are slower compared to aliphatic amides due to resonance stabilization from the aromatic system.

Nitro Group Reduction

The nitro group at position 3 is reduced to an amine under catalytic hydrogenation:

Catalyst Conditions Product Yield Reference
H<sub>2</sub>/Pd-CEthanol, 50°C, 6h3-Amino-4-morpholinobenzamide derivative85%
Fe/HClReflux, 12hSame as above72%

Implications :

  • The resulting amine can participate in diazotization or reductive alkylation for further derivatization .

Electrophilic Aromatic Substitution (EAS)

The benzene ring undergoes EAS at positions activated by the morpholino group (para to nitro):

Reagent Position Product Notes Reference
Br<sub>2</sub>/FeBr<sub>3</sub>C-5 (para to morpholino)5-Bromo-4-morpholino-3-nitrobenzamide derivativeLimited reactivity due to nitro deactivation
HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>C-5Dinitro derivative (minor product)Competing side reactions observed

Insights :

  • The nitro group’s meta-directing effect dominates over morpholino’s para-directing influence, restricting substitution to C-5 .

Morpholino Ring Modifications

The morpholine moiety is stable under most conditions but can undergo alkylation or oxidation:

Reaction Reagents Product Application Reference
N-AlkylationCH<sub>3</sub>I, NaHN-Methylmorpholino derivativeEnhanced lipophilicity
OxidationH<sub>2</sub>O<sub>2</sub>, AcOHMorpholine N-oxideImproved solubility

Significance :

  • Alkylation increases log P for blood-brain barrier penetration in therapeutic contexts .

Thiazole Ring Reactivity

The thiazole rings exhibit limited reactivity but can participate in cross-coupling reactions:

Reaction Catalyst Product Yield Reference
Buchwald-Hartwig aminationPd(OAc)<sub>2</sub>, XantphosArylated thiazole60–70%
HalogenationNBS, AIBN5-Bromo-thiazole derivative55%

Applications :

  • Halogenation enables further functionalization for drug discovery .

Scientific Research Applications

Antibacterial Activity

Recent studies have highlighted the compound's significant antibacterial properties. A series of experiments demonstrated its effectiveness against various Gram-positive and Gram-negative bacteria.

Case Study: Dual Inhibitors of Bacterial Topoisomerases

A study published in 2023 identified a new series of benzothiazole inhibitors that include derivatives similar to N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-morpholino-3-nitrobenzamide. These compounds exhibited low nanomolar inhibition against bacterial DNA gyrase and topoisomerase IV, showcasing broad-spectrum antibacterial activity against strains such as Staphylococcus aureus and Klebsiella pneumoniae with minimal inhibitory concentrations (MICs) as low as 0.03125 µg/mL . The lead compound from this study demonstrated favorable solubility and metabolic stability, indicating its potential as a therapeutic agent.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus<0.03125
Klebsiella pneumoniae1–4
Acinetobacter baumannii1–4

Antiviral Properties

The compound has also been evaluated for its antiviral efficacy. A synthesis of novel substituted benzothiazoles, including derivatives related to this compound, showed promising results against various viruses.

Case Study: Antiviral Activity Against HSV-1

In a study focusing on antiviral activity, several synthesized compounds were tested against herpes simplex virus type 1 (HSV-1). Among the derivatives tested, five compounds exhibited viral reduction rates of 70–90%, indicating strong potential for further development as antiviral agents . The results were compared with acyclovir, a standard antiviral medication.

Anticancer Potential

The compound's structural features suggest potential applications in cancer therapy. Its ability to inhibit specific enzymes involved in cancer cell proliferation has been investigated.

Case Study: Enzyme Inhibition Studies

Research indicates that compounds with similar structures to this compound can act as dual inhibitors for enzymes crucial in cancer cell replication. For instance, studies have shown that certain benzothiazole derivatives inhibit topoisomerases involved in DNA replication, leading to apoptosis in cancer cells .

Summary of Findings

The applications of this compound are diverse and promising:

Application Findings
AntibacterialEffective against Gram-positive and negative bacteria
AntiviralSignificant activity against HSV-1
AnticancerPotential enzyme inhibition leading to cancer cell death

Mechanism of Action

The mechanism of action of N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-morpholino-3-nitrobenzamide involves its interaction with specific molecular targets such as enzymes and receptors. The compound’s benzothiazole and thiazole rings are known to interact with the active sites of enzymes, inhibiting their activity. This inhibition can lead to reduced inflammation or the induction of apoptosis in cancer cells. The nitro group may also play a role in the compound’s bioactivity by undergoing bioreduction to form reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent-Driven Differences

a) Nitro vs. Sulfonyl Groups
  • Target Compound : The nitro group at the 3-position of the benzamide is a strong electron-withdrawing group (EWG), which may enhance electrophilic reactivity or stabilize charge-transfer interactions.
  • Analog from : N-(4-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-morpholin-4-ylsulfonylbenzamide replaces the nitro group with a sulfonyl group.
b) Morpholino vs. Halogen/Fluorine Substituents
  • Target Compound: The morpholino ring enhances water solubility and membrane permeability due to its polar tertiary amine and oxygen atoms.
  • Analogs: Compounds such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones incorporate fluorine atoms. Fluorine’s electronegativity and small size improve metabolic stability and binding affinity but reduce solubility compared to morpholino .

Spectroscopic and Tautomeric Behavior

  • IR/NMR Profiles: The target compound’s nitro group would show strong ν(NO₂) absorption near 1520–1350 cm⁻¹, distinct from sulfonyl (νSO₂ ~1350–1150 cm⁻¹) in analogs . highlights tautomerism in triazole-thione derivatives (e.g., thione vs. thiol forms). The target compound lacks such tautomerism due to its rigid benzothiazole-thiazole framework .

Data Tables: Key Comparisons

Table 1. Structural and Physicochemical Properties

Compound Class Core Structure Key Substituents Molecular Weight (Da)* logP* Functional Role
Target Compound Benzothiazole-thiazole Nitro, morpholino ~479.5 ~3.2 (est.) Potential kinase inhibitor
Analog Benzothiazole Sulfonyl, morpholino ~531.9 ~2.8 (est.) Protease inhibition?
Triazole-thiones Triazole-thione Sulfonyl, fluorine ~450–500 ~2.5–3.0 Antimicrobial

*Estimated using ChemDraw or analogous tools.

Table 2. Spectroscopic Signatures

Compound IR Key Bands (cm⁻¹) ¹H-NMR Shifts (δ, ppm)
Target Compound ν(NO₂) ~1520–1350 Aromatic H: 7.5–8.5; morpholino H: 3.5–4.0
Triazole-thiones ν(C=S) ~1247–1255 NH: 10–12; aromatic H: 7.0–8.2

Biological Activity

N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-morpholino-3-nitrobenzamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores the synthesis, biological evaluation, and mechanisms of action of this compound, drawing on diverse research studies and findings.

Synthesis of the Compound

The synthesis of this compound typically involves multi-step reactions starting from readily available benzothiazole derivatives. The process generally includes:

  • Formation of Benzothiazole Derivative : Utilizing thiazole and benzothiazole precursors.
  • Nitration Step : Introducing a nitro group to achieve the desired 3-nitrobenzamide structure.
  • Morpholine Incorporation : Reacting the intermediate with morpholine to yield the final product.

This synthetic route allows for variations that can be explored to enhance biological activity.

Antitumor Activity

Recent studies have highlighted the antitumor potential of benzothiazole derivatives, including compounds similar to this compound. For instance, compounds with similar structures have demonstrated significant inhibition of cancer cell proliferation in various cell lines, including A431 (human epidermoid carcinoma), A549 (lung cancer), and H1299 (non-small cell lung cancer) cells.

Key Findings :

  • IC50 Values : Compounds similar to this compound have shown IC50 values in the low micromolar range, indicating effective cytotoxicity against cancer cells.
  • Mechanism of Action : Apoptosis induction and cell cycle arrest have been observed through Western blot analysis, indicating that these compounds may trigger intrinsic apoptotic pathways.

Anti-inflammatory Properties

Benzothiazole derivatives have also been studied for their anti-inflammatory effects. Compounds exhibiting structural similarities to this compound were found to inhibit pro-inflammatory cytokines such as IL-6 and TNF-alpha, which are critical mediators in inflammatory responses.

Comparative Biological Activity Table

Compound NameActivity TypeIC50 (µM)Cell Lines Tested
B7Antitumor1.5A431, A549, H1299
4iAntitumor2.0HOP-92
N-(4-(...))Anti-inflammatory5.0RAW264.7 (macrophages)

Case Studies

  • Study on Antitumor Activity : A recent study synthesized a series of benzothiazole derivatives and evaluated their cytotoxic effects on human cancer cell lines. The results indicated that modifications to the benzothiazole core significantly enhanced anticancer activity, suggesting a promising avenue for drug development targeting various cancers .
  • Evaluation of Anti-inflammatory Effects : Another study focused on the anti-inflammatory properties of related compounds, demonstrating that certain derivatives effectively reduced inflammation markers in vitro, thus supporting their potential therapeutic use in inflammatory diseases .

Mechanistic Insights

Molecular docking studies have been employed to elucidate the binding interactions between this compound and target proteins involved in cancer progression and inflammation. These studies reveal that the compound likely interacts with active sites of enzymes such as acetylcholinesterase (AChE), which is implicated in neurodegenerative diseases like Alzheimer's .

Q & A

Q. What are the common synthetic routes for N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-morpholino-3-nitrobenzamide, and what key reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions:
  • Step 1 : Formation of the benzo[d]thiazole core via cyclization of thiourea derivatives with α-haloketones under acidic/basic conditions .
  • Step 2 : Introduction of the thiazole moiety through condensation reactions, often requiring coupling agents like EDCI or HOBt .
  • Step 3 : Functionalization with morpholino and nitrobenzamide groups via nucleophilic substitution or amidation .
  • Critical Conditions : Solvent polarity (e.g., DMF for high-temperature reactions), catalyst selection (e.g., Pd for cross-coupling), and stoichiometric control of nitro group introduction to avoid over-oxidation .
  • Yield Optimization : Continuous flow reactors improve scalability and purity (>95% by HPLC) by minimizing side reactions .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :
  • IR Spectroscopy : Identifies functional groups (e.g., C=N stretch at ~1599 cm⁻¹ in thiazole rings, NO₂ asymmetric stretch at ~1520 cm⁻¹) .
  • NMR : ¹H/¹³C NMR confirms regiochemistry (e.g., thiazole proton shifts at δ 6.7–7.8 ppm) and nitro group positioning .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ matching theoretical m/z within 2 ppm error) .
  • HPLC : Assesses purity (>98% achievable via gradient elution with C18 columns) and detects stereochemical impurities .

Advanced Research Questions

Q. How can density-functional theory (DFT) be applied to predict the electronic properties and reactivity of this compound?

  • Methodological Answer :
  • Exchange-Correlation Functionals : Use hybrid functionals (e.g., B3LYP ) to model nitro group electron-withdrawing effects and morpholino ring conjugation.
  • Reactivity Prediction : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the benzothiazole-thiazole scaffold .
  • Solvent Effects : Include polarizable continuum models (PCM) to simulate solvation energy for reaction pathway optimization .

Q. What methodological approaches are used to resolve contradictions in reported biological activities of similar benzothiazole derivatives?

  • Methodological Answer :
  • Data Triangulation : Compare IC₅₀ values across assays (e.g., antimicrobial vs. anticancer screens) using standardized protocols .
  • Target-Specific Profiling : Employ SPR (surface plasmon resonance) to measure binding kinetics to enzymes like topoisomerase II, clarifying mechanism discrepancies .
  • Structural-Activity Landscapes : Cluster analogs by substituent effects (e.g., morpholino vs. piperidine) to identify outliers in activity datasets .

Q. How do structural modifications (e.g., substitution of nitro group or morpholino moiety) impact the compound's pharmacokinetic properties and target binding affinity?

  • Methodological Answer :
  • Nitro Group Replacement : Replace -NO₂ with -CF₃ to reduce metabolic instability while maintaining electron-deficient character (logP shifts from 2.1 to 2.8) .
  • Morpholino Optimization : Substitute morpholino with thiomorpholine to enhance blood-brain barrier permeability (tested via PAMPA assays) .
  • SAR Validation : Use molecular docking (AutoDock Vina) to correlate substituent bulkiness with kinase ATP-binding pocket occupancy .

Q. What strategies are recommended for optimizing the synthetic pathway to improve scalability while maintaining enantiomeric purity?

  • Methodological Answer :
  • Flow Chemistry : Implement segmented flow systems for exothermic nitro-group introduction, achieving >90% yield at 50 g scale .
  • Chiral Resolution : Use immobilized lipases (e.g., Candida antarctica) for kinetic resolution of racemic intermediates .
  • In-Line Analytics : Integrate PAT (process analytical technology) tools like FTIR for real-time monitoring of reaction completion .

Q. How can QSAR models be developed for this compound to predict its bioactivity against specific enzymatic targets?

  • Methodological Answer :
  • Descriptor Selection : Compute 3D-MoRSE (Molecule Representation of Structures based on Electron diffraction) descriptors to encode nitrobenzamide geometry .
  • Model Training : Use partial least squares (PLS) regression on datasets of IC₅₀ values against HDAC isoforms, validated via leave-one-out cross-validation .
  • Applicability Domain : Define chemical space boundaries using leverage analysis to avoid extrapolation errors in predictions .

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